Cas no 1427324-86-4 (6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole)

6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a bromine atom at the 6-position and a cyclobutyl group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The cyclobutyl group contributes to steric and electronic modulation, potentially influencing biological activity. Its well-defined molecular architecture ensures consistent performance in research and industrial settings, supporting the development of novel compounds with tailored properties.
6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole structure
1427324-86-4 structure
商品名:6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole
CAS番号:1427324-86-4
MF:C11H11BrN2
メガワット:251.122441530228
CID:5710746
PubChem ID:121275943

6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • EN300-1116203
    • 6-BROMO-1-CYCLOBUTYL-1H-1,3-BENZODIAZOLE
    • 1427324-86-4
    • SCHEMBL17678098
    • 6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole
    • インチ: 1S/C11H11BrN2/c12-8-4-5-10-11(6-8)14(7-13-10)9-2-1-3-9/h4-7,9H,1-3H2
    • InChIKey: XEKSUJMRNKUYKM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)N(C=N2)C1CCC1

計算された属性

  • せいみつぶんしりょう: 250.01056g/mol
  • どういたいしつりょう: 250.01056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 17.8Ų

6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1116203-10g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4 95%
10g
$3131.0 2023-10-27
Enamine
EN300-1116203-10.0g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4
10g
$3131.0 2023-06-09
Enamine
EN300-1116203-5g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4 95%
5g
$2110.0 2023-10-27
Enamine
EN300-1116203-1g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4 95%
1g
$728.0 2023-10-27
Enamine
EN300-1116203-0.05g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4 95%
0.05g
$612.0 2023-10-27
Enamine
EN300-1116203-0.25g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4 95%
0.25g
$670.0 2023-10-27
Enamine
EN300-1116203-1.0g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4
1g
$728.0 2023-06-09
Enamine
EN300-1116203-5.0g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4
5g
$2110.0 2023-06-09
Enamine
EN300-1116203-2.5g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4 95%
2.5g
$1428.0 2023-10-27
Enamine
EN300-1116203-0.1g
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole
1427324-86-4 95%
0.1g
$640.0 2023-10-27

6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole 関連文献

6-Bromo-1-cyclobutyl-1h-1,3-benzodiazoleに関する追加情報

Research Brief on 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole (CAS: 1427324-86-4): Recent Advances and Applications

The compound 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole (CAS: 1427324-86-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, highlighting its structural properties, synthetic pathways, and potential therapeutic applications. The benzodiazole scaffold, known for its bioisosteric properties with purine bases, has been extensively explored for designing novel inhibitors targeting various enzymes and receptors.

Recent studies have focused on optimizing the synthesis of 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a streamlined synthetic route involving palladium-catalyzed cross-coupling reactions, which significantly reduced the number of steps compared to traditional methods. The cyclobutyl moiety at the 1-position was found to enhance the compound's metabolic stability, making it a promising candidate for further pharmacokinetic studies. Additionally, the bromo substituent at the 6-position offers a handle for further functionalization, enabling the development of diverse derivatives.

In terms of biological activity, 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole has shown inhibitory effects against several kinase targets, including cyclin-dependent kinases (CDKs) and tyrosine kinases. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its potent activity against CDK2/cyclin E, with an IC50 value of 0.8 μM. Molecular docking simulations revealed that the cyclobutyl group facilitates optimal binding within the ATP-binding pocket, while the bromo substituent contributes to hydrophobic interactions. These findings suggest its potential as a lead compound for anticancer therapeutics.

Beyond oncology, researchers have explored the compound's utility in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience highlighted its ability to modulate adenosine A2A receptors, which are implicated in Parkinson's disease. The compound exhibited a binding affinity (Ki) of 120 nM, outperforming several reference ligands in vitro. Structural-activity relationship (SAR) studies indicated that modifications to the benzodiazole core could further enhance selectivity and potency, paving the way for next-generation neuroprotective agents.

Despite these promising results, challenges remain in translating 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole into clinical applications. Issues such as solubility, bioavailability, and off-target effects need to be addressed through systematic medicinal chemistry optimization. Recent advancements in prodrug strategies and formulation technologies, however, offer potential solutions. For instance, nanoparticle-based delivery systems have been proposed to improve the compound's pharmacokinetic profile, as discussed in a 2023 review in Advanced Drug Delivery Reviews.

In conclusion, 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole represents a multifaceted scaffold with broad therapeutic potential. Its synthetic accessibility, combined with its diverse biological activities, positions it as a valuable tool for drug discovery. Future research should focus on expanding its SAR landscape and exploring novel applications in infectious diseases and inflammation. Collaborative efforts between academia and industry will be crucial to unlocking its full potential.

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